molecular formula C29H29FN4O4 B2560215 N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1223844-84-5

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Katalognummer: B2560215
CAS-Nummer: 1223844-84-5
Molekulargewicht: 516.573
InChI-Schlüssel: ALTPWBKZSUJAEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H25FN2O3C_{22}H_{25}FN_2O_3 and a molecular weight of approximately 396.45 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer properties.

  • Inhibition of Protein Kinases :
    • The compound has been shown to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival pathways. Inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis :
    • Research indicates that this compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical for eliminating cancerous cells while sparing normal cells .
  • Cell Cycle Arrest :
    • The compound has demonstrated the ability to induce G2/M phase cell cycle arrest in various cancer cell lines, further supporting its potential as an anticancer agent .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)10Apoptosis induction
AGS (Gastric Cancer)15Cell cycle arrest
MCF7 (Breast Cancer)12Inhibition of protein kinases

These studies indicate that the compound exhibits potent cytotoxicity against various cancer types, primarily through apoptosis and cell cycle modulation.

Case Studies

  • Colon Cancer Treatment :
    • A study involving HCT116 cells showed that treatment with this compound resulted in significant tumor regression in xenograft models .
  • Gastric Cancer Models :
    • In AGS cell lines, the compound was found to significantly reduce cell viability and induce apoptosis markers such as cleaved caspase-3 and PARP cleavage .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide exhibit promising anticancer properties. The quinazoline moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study highlighted the efficacy of quinazoline derivatives in targeting epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .

Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of Alzheimer's disease and type 2 diabetes mellitus, respectively. In vitro studies demonstrated that similar compounds can significantly inhibit these enzymes, suggesting potential therapeutic applications .

Pharmacological Studies

Mechanisms of Action
The mechanisms through which this compound exerts its effects involve modulation of signaling pathways associated with cell survival and apoptosis. The presence of the fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Case Studies
Several case studies have documented the pharmacokinetics and pharmacodynamics of similar compounds. One notable study involved a derivative that demonstrated effective tumor regression in animal models when administered at specific dosages. The study emphasized the importance of structural modifications to enhance therapeutic efficacy while minimizing toxicity .

Eigenschaften

CAS-Nummer

1223844-84-5

Molekularformel

C29H29FN4O4

Molekulargewicht

516.573

IUPAC-Name

N-butyl-2-[4-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H29FN4O4/c1-3-4-15-31-26(35)16-20-10-13-22(14-11-20)34-28(37)23-7-5-6-8-25(23)33(29(34)38)18-27(36)32-21-12-9-19(2)24(30)17-21/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,31,35)(H,32,36)

InChI-Schlüssel

ALTPWBKZSUJAEB-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.